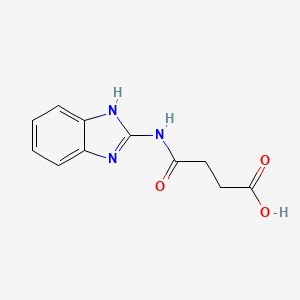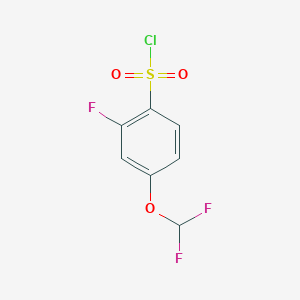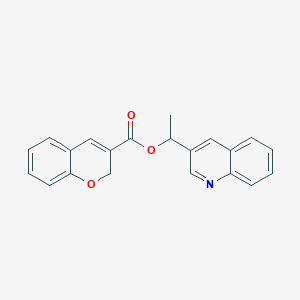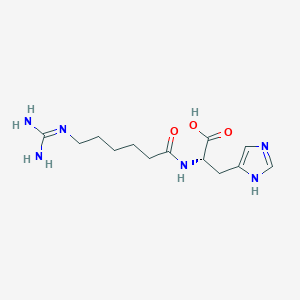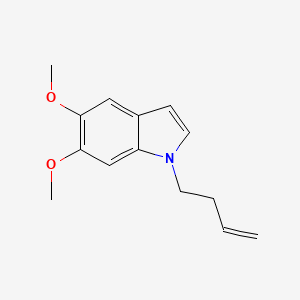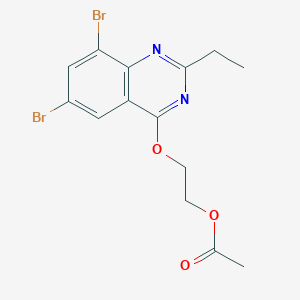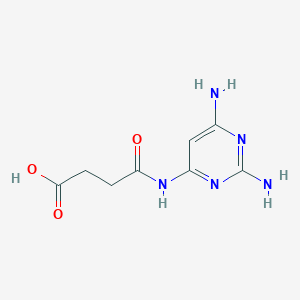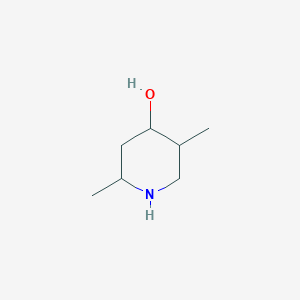![molecular formula C9H6ClN5O2 B12937220 2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline CAS No. 92309-98-3](/img/structure/B12937220.png)
2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science This compound is particularly interesting due to its unique structural features, which include a triazole ring, a nitro group, and a chloro-substituted aniline moiety
準備方法
The synthesis of N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
化学反応の分析
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline undergoes several types of chemical reactions:
科学的研究の応用
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Agrochemicals: It is used in the synthesis of new pesticides and herbicides.
Materials Science: It is used in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
作用機序
The mechanism of action of N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In its anticancer activity, it may induce apoptosis in cancer cells by disrupting their cellular signaling pathways .
類似化合物との比較
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Nitroaniline Derivatives: These compounds share the nitroaniline moiety and are used in similar applications, such as dyes and pharmaceuticals.
Chloro-substituted Anilines: These compounds share the chloro-substituted aniline structure and are used in the synthesis of various organic compounds.
特性
CAS番号 |
92309-98-3 |
|---|---|
分子式 |
C9H6ClN5O2 |
分子量 |
251.63 g/mol |
IUPAC名 |
N-(2-chloro-5-nitrophenyl)-1-(2H-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H6ClN5O2/c10-8-2-1-7(15(16)17)3-9(8)11-4-6-5-12-14-13-6/h1-5H,(H,12,13,14) |
InChIキー |
JLFJIKMGDBFFSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=NNN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


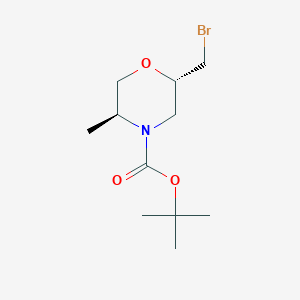
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
